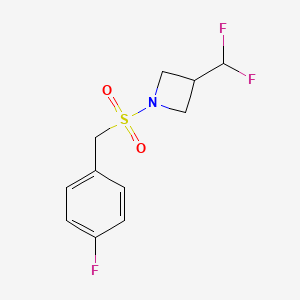

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine

Description

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethyl group, a fluorobenzylsulfonyl group, and an azetidine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

3-(difluoromethyl)-1-[(4-fluorophenyl)methylsulfonyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c12-10-3-1-8(2-4-10)7-18(16,17)15-5-9(6-15)11(13)14/h1-4,9,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZFJJWSDBIHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzylsulfonyl chloride with azetidine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's sulfonamide group is a well-known pharmacophore in drug discovery, particularly for its antibacterial and anticancer properties. The following sections detail specific applications:

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine, in targeting various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antitumor activity by inhibiting cell proliferation and inducing apoptosis.

- Case Study : A related compound was evaluated for its anticancer efficacy against a panel of human tumor cells, demonstrating a mean growth inhibition rate that suggests a promising therapeutic index .

Antimicrobial Properties

The incorporation of fluorine atoms in organic molecules often enhances their biological activity. The difluoromethyl group in this compound may contribute to increased potency against bacterial strains.

- Research Insight : Sulfonamide-based drugs have been extensively studied for their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism of action is relevant for developing new antibiotics .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution and coupling reactions. The ability to modify the azetidine core allows for the exploration of structure-activity relationships (SAR).

Synthesis Pathway

- Starting Materials : Fluorinated benzyl sulfonyl chloride and difluoromethyl azetidine.

- Reaction Conditions : Conducted under anhydrous conditions with appropriate bases (e.g., triethylamine) to facilitate nucleophilic attack.

- Purification : Standard chromatographic techniques to isolate the desired product.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the azetidine ring or the sulfonyl group can lead to enhanced efficacy or reduced toxicity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against cancer cells |

| Alteration of alkyl chain length | Affects solubility and bioavailability |

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorobenzylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine ring may also contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

4-Fluorobenzyl cyanide: A compound with a similar fluorobenzyl group but different functional groups, used in lithium-ion batteries.

4-Fluorobenzylsulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.

Uniqueness

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine, with the CAS number 2309572-53-8, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 279.28 g/mol |

| CAS Number | 2309572-53-8 |

| Structural Features | Difluoromethyl group, sulfonyl group attached to a 4-fluorobenzyl moiety |

The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles compared to similar compounds .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, which may inhibit their activity. The difluoromethyl moiety contributes to increased stability and bioavailability, enhancing the compound's effectiveness in biological systems .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound inhibits cell proliferation by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition Studies

The compound has been evaluated as a biochemical probe for studying enzyme functions. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Assays : In a study involving multiple cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity compared to control groups .

- Inflammation Models : In murine models of inflammation, treatment with this compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

- Enzyme Interaction Studies : Kinetic studies have revealed that the compound acts as a competitive inhibitor for certain enzymes, with Ki values demonstrating its potency in modulating enzymatic activity relevant to disease states .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-((3-(Trifluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile | Trifluoromethyl instead of difluoromethyl | Similar anticancer properties |

| 1-(4-chlorobenzenesulfonyl)-3-(difluoromethyl)azetidine | Chlorine instead of fluorine on benzene | Different enzyme inhibition profile |

| 2-((3-(Fluoromethyl)azetidin-1-yl)sulfonyl)benzonitrile | Fluoromethyl group | Reduced potency compared to difluoromethyl variant |

This comparative analysis highlights how variations in halogen substituents can significantly affect biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Difluoromethyl)-1-((4-fluorobenzyl)sulfonyl)azetidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step processes, including azetidine ring formation followed by sulfonylation. For example, sulfonyl chloride intermediates (e.g., 4-fluorobenzylsulfonyl chloride) react with azetidine derivatives under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane . Optimizing temperature (0–25°C) and stoichiometric ratios minimizes side reactions (e.g., over-sulfonylation). Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) resolves the azetidine ring, fluorinated substituents, and sulfonyl groups. Mass spectrometry (HRMS) confirms molecular weight. Purity is validated via HPLC (C18 column, methanol/water mobile phase) and differential scanning calorimetry (DSC) for thermal stability .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens include enzyme inhibition (e.g., kinase or protease assays) and antimicrobial susceptibility testing (MIC assays). Fluorinated aromatic groups enhance target binding, as seen in analogous sulfonamide derivatives . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK293 cells) establish therapeutic indices .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across assays) be systematically resolved?

- Methodological Answer : Contradictions may arise from assay conditions (pH, solvent DMSO% ≤1%) or off-target interactions. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) . Molecular docking studies (using AutoDock Vina) and molecular dynamics simulations (AMBER) model compound-target interactions to identify confounding factors .

Q. What strategies enhance the metabolic stability and selectivity of this compound in vivo?

- Methodological Answer : Introduce steric hindrance (e.g., methyl groups on the azetidine ring) or replace labile bonds (e.g., sulfonyl with sulfonamide). Pharmacokinetic studies in rodents (plasma t½, bioavailability) guide structural tweaks. Fluorine atoms improve metabolic resistance by reducing CYP450-mediated oxidation .

Q. How can computational methods predict and prioritize derivatives for synthesis?

- Methodological Answer : Use QSAR models (e.g., CoMFA) trained on bioactivity data of analogs. Virtual libraries (100–500 derivatives) are screened via ADMET predictors (e.g., SwissADME) for solubility, permeability, and toxicity. Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. What experimental designs address environmental fate and ecotoxicology concerns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.